molecular formula C18H19F3N4O3 B11503480 methyl 2-(acetylamino)-3,3,3-trifluoro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)alaninate

methyl 2-(acetylamino)-3,3,3-trifluoro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)alaninate

Cat. No.: B11503480
M. Wt: 396.4 g/mol
InChI Key: RMGAYFQZCNHYKT-UHFFFAOYSA-N
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Description

Methyl 2-(acetylamino)-3,3,3-trifluoro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)alaninate is a complex organic compound that features a trifluoromethyl group and two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(acetylamino)-3,3,3-trifluoro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)alaninate typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the alaninate backbone. Common synthetic routes may involve:

    Nucleophilic Substitution: Introduction of the trifluoromethyl group via nucleophilic substitution reactions.

    Amide Bond Formation: Coupling reactions to form the acetylamino group.

    Pyridine Ring Functionalization: Functionalization of pyridine rings through various organic reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetylamino)-3,3,3-trifluoro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The trifluoromethyl and pyridine groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Methyl 2-(acetylamino)-3,3,3-trifluoro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)alaninate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structure and biological activity.

    Agrochemicals: Application in the development of new pesticides or herbicides.

    Material Science: Use in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(acetylamino)-3,3,3-trifluoro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)alaninate involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine rings may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridines: Compounds like 2-chloro-5-(trifluoromethyl)pyridine, which are used in agrochemicals.

    Pyrrolo[2,3-b]pyridine Derivatives: Compounds with similar pyridine structures used in medicinal chemistry.

Uniqueness

Methyl 2-(acetylamino)-3,3,3-trifluoro-N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)alaninate is unique due to the combination of its trifluoromethyl group and dual pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H19F3N4O3

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 2-acetamido-3,3,3-trifluoro-2-[pyridin-3-ylmethyl(pyridin-4-ylmethyl)amino]propanoate

InChI

InChI=1S/C18H19F3N4O3/c1-13(26)24-17(16(27)28-2,18(19,20)21)25(11-14-5-8-22-9-6-14)12-15-4-3-7-23-10-15/h3-10H,11-12H2,1-2H3,(H,24,26)

InChI Key

RMGAYFQZCNHYKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)OC)(C(F)(F)F)N(CC1=CC=NC=C1)CC2=CN=CC=C2

Origin of Product

United States

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